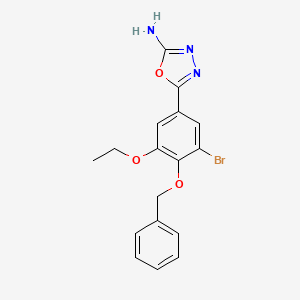
5-(4-(Benzyloxy)-3-bromo-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(Benzyloxy)-3-bromo-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a benzyloxy group, a bromine atom, and an ethoxy group attached to a phenyl ring, which is further connected to an oxadiazole ring The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Benzyloxy)-3-bromo-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 4-(benzyloxy)-3-bromo-5-ethoxybenzaldehyde. This intermediate is then subjected to a cyclization reaction with hydrazine hydrate and a suitable carboxylic acid derivative to form the oxadiazole ring.
-
Step 1: Preparation of 4-(benzyloxy)-3-bromo-5-ethoxybenzaldehyde
Reagents: Benzyloxybenzene, bromine, ethyl iodide, and a suitable base.
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
-
Step 2: Cyclization to form the oxadiazole ring
Reagents: Hydrazine hydrate, carboxylic acid derivative (e.g., acetic anhydride).
Conditions: The reaction is conducted under reflux conditions in an appropriate solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-(Benzyloxy)-3-bromo-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Zinc in hydrochloric acid or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: De-brominated phenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
5-(4-(Benzyloxy)-3-bromo-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways due to its ability to bind to specific proteins and enzymes.
Mécanisme D'action
The mechanism of action of 5-(4-(Benzyloxy)-3-bromo-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: A precursor in the synthesis of various oxadiazole derivatives.
2-(4-(Benzyloxy)-5-(hydroxyl)phenyl)benzothiazole: Known for its antimicrobial and antioxidant properties.
4-(Benzyloxy)-3-bromo-5-ethoxybenzaldehyde: An intermediate in the synthesis of the target compound.
Uniqueness
5-(4-(Benzyloxy)-3-bromo-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it more versatile in forming stable complexes with metals and interacting with biological targets compared to similar compounds.
Propriétés
Formule moléculaire |
C17H16BrN3O3 |
|---|---|
Poids moléculaire |
390.2 g/mol |
Nom IUPAC |
5-(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C17H16BrN3O3/c1-2-22-14-9-12(16-20-21-17(19)24-16)8-13(18)15(14)23-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H2,19,21) |
Clé InChI |
HYFRVKGFGUZQRD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C2=NN=C(O2)N)Br)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B11784053.png)
![2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylicacid](/img/structure/B11784056.png)


![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate](/img/structure/B11784083.png)
![5-(4-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11784086.png)
![4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11784089.png)




![N,N'-([2,2'-Bipyridine]-6,6'-diyl)bis(4-(tert-butyl)benzamide)](/img/structure/B11784138.png)

![tert-butyl 6-(2-ethoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-4-carboxylate](/img/structure/B11784145.png)
